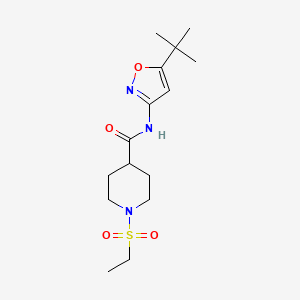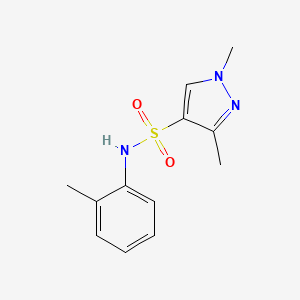
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as BRP, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BRP is a small molecule inhibitor that targets certain proteins involved in cellular signaling pathways, making it a promising tool for studying various biological processes.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea works by inhibiting certain proteins involved in cellular signaling pathways, specifically the protein kinase CK2 and the transcription factor STAT3. By blocking these proteins, this compound is able to disrupt the signaling pathways that contribute to cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in treating diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its specificity. Because it targets specific proteins involved in cellular signaling pathways, it can be used to study these pathways in a more targeted and precise way. However, one limitation of using this compound is its potential toxicity. Like many chemical compounds, this compound can be toxic at high concentrations, which may limit its use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for research involving N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of more potent and specific inhibitors that target the same proteins as this compound. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its effectiveness in treating cancer and other diseases. Finally, further studies may be conducted to better understand the mechanisms of action of this compound and its potential use in other areas of research.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 4-bromo-2-chloroaniline with 5-methyl-2-pyridinecarboxylic acid, followed by reaction with phosgene and then urea. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer treatment.
Propriétés
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRKSZIODIPMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[3-(allyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5426487.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426488.png)
![N-methyl-3-(tetrahydro-2-furanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-propanamine dihydrochloride](/img/structure/B5426495.png)

![N-{[(2-iodophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5426525.png)
![1-methyl-7-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-imidazo[1,2-b]pyrazole](/img/structure/B5426531.png)
![1-methyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5426540.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5426547.png)
![4-{1-cyano-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5426554.png)

![N-[4-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5426577.png)
![1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5426581.png)
![1-amino-N-{2-[(2-methylbenzyl)thio]ethyl}cyclopropanecarboxamide](/img/structure/B5426596.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5426603.png)